molecular formula C28H29N3O4 B346706 4-(3-(1-Diphenylmethylazetidin-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carboxamide

4-(3-(1-Diphenylmethylazetidin-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carboxamide

Cat. No.: B346706
M. Wt: 471.5g/mol
InChI Key: CMFLDYUGJKUPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(1-Diphenylmethylazetidin-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C28H29N3O4 and its molecular weight is 471.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5g/mol

IUPAC Name

4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carboxamide

InChI

InChI=1S/C28H29N3O4/c29-28(33)25-14-23-24(30-25)12-7-13-26(23)35-18-21(32)17-34-22-15-31(16-22)27(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-14,21-22,27,30,32H,15-18H2,(H2,29,33)

InChI Key

CMFLDYUGJKUPLR-UHFFFAOYSA-N

SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C(=O)N)O

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

8.8 g of 4-hydroxy-1H-indole-2-carboxamide are dissolved in 250 ml of 0.8 percent strength sodium hydroxide solution and a solution of 16.3 g of 1-(diphenylmethyl)-3-(2,3-epoxypropoxy)azetidine in 250 ml of dioxane is added. The mixture is allowed to stand for 4 hours at room temperature and then warmed to 60° C. for a further 20 hours. The reaction mixture is then stirred into 1 l of ice water and extracted twice with 500 ml of methylene chloride each time. The organic phase is dried using potassium carbonate and the solvent is removed by distillation in vacuo. The residue is triturated twice with 100 ml of diisopropyl ether each time and filtered off with suction.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

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